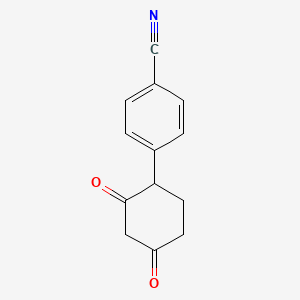

4-(2,4-Dioxocyclohexyl)benzonitrile

Description

BenchChem offers high-quality 4-(2,4-Dioxocyclohexyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dioxocyclohexyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dioxocyclohexyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-8-9-1-3-10(4-2-9)12-6-5-11(15)7-13(12)16/h1-4,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKNSZACCQOMMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis Pathway of 4-(2,4-Dioxocyclohexyl)benzonitrile

Executive Summary

4-(2,4-Dioxocyclohexyl)benzonitrile (CAS: 120630-23-1)[1] is a highly versatile active pharmaceutical ingredient (API) intermediate and a critical building block in chemical biology. The 2,4-dioxocyclohexyl (cyclohexane-1,3-dione) moiety is a privileged pharmacophore, widely utilized in the development of anti-angiogenic agents, immunomodulators, and specialized biochemical probes. Notably, this structural motif serves as the reactive warhead in DCP-Bio1 , a premier chemical probe used to trap and isolate transiently oxidized cysteine sulfenic acids in cellular signaling pathways[2].

This whitepaper provides a comprehensive, field-proven technical roadmap for the synthesis of 4-(2,4-dioxocyclohexyl)benzonitrile. By leveraging a highly regioselective, one-pot consecutive Michael-Claisen cyclization, researchers can bypass traditional, low-yielding multi-step sequences[3].

Retrosynthetic Strategy & Mechanistic Causality

The target molecule features a 1,3-cyclohexanedione core substituted at the 4-position with a 4-cyanophenyl group. Traditional syntheses of 4-substituted cyclohexane-1,3-diones often suffer from poor regiocontrol and require tedious protection/deprotection steps.

Our optimized retrosynthetic disconnection relies on a consecutive Michael-Claisen process [3].

-

Retro-Dieckmann (Claisen) Disconnection: Cleaving the C2–C3 bond of the dione reveals an acyclic 5-oxohexanoate intermediate: ethyl 4-(4-cyanophenyl)-5-oxohexanoate.

-

Retro-Michael Disconnection: The acyclic intermediate is disconnected into two readily available precursors: ethyl acrylate and 4-(2-oxopropyl)benzonitrile (CAS: 58949-75-0)[4].

-

Retro-α-Arylation: The aryl ketone precursor is derived from the palladium-catalyzed α-arylation of acetone with 4-bromobenzonitrile.

Figure 1: Retrosynthetic and forward synthesis pathway for 4-(2,4-dioxocyclohexyl)benzonitrile.

The Causality of Regioselective Enolization

The elegance of this one-pot synthesis lies in the intrinsic thermodynamic and kinetic properties of the intermediates:

-

Selective Michael Addition: 4-(2-oxopropyl)benzonitrile contains two enolizable positions. The methylene (

) protons are flanked by a ketone and an electron-withdrawing 4-cyanophenyl group, rendering them significantly more acidic ( -

Selective Dieckmann Cyclization: Once the Michael adduct is formed, the molecule must cyclize. Deprotonation of the terminal methyl group forms a kinetic enolate that attacks the ester, yielding a stable 6-membered ring. Conversely, deprotonation at the internal methylene would lead to a highly strained, thermodynamically forbidden 4-membered ring. Thus, the system naturally funnels toward the desired 1,3-dione.

Figure 2: Mechanistic sequence of the regioselective consecutive Michael-Claisen cyclization.

Quantitative Data: Reaction Optimization

The choice of base and solvent is critical for the efficiency of the consecutive Michael-Claisen process[3]. Using alkoxide bases in protic solvents (e.g., NaOEt/EtOH) often leads to competing transesterification and premature protonation of the enolate, stalling the reaction at the acyclic Michael adduct. Transitioning to a strong, non-nucleophilic base in an aprotic solvent maximizes enolate nucleophilicity and drives the cyclization to completion.

Table 1: Optimization of the Michael-Claisen Cyclization Step

| Base (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| NaOEt (2.0) | EtOH | 25 | 12 | 45% | Significant acyclic intermediate retained. |

| t-BuOK (2.0) | THF | 0 to 25 | 6 | 68% | Improved cyclization, minor aldol side-products. |

| NaH (2.2) | Toluene | -10 to 0 | 2 | 85% | Optimal. Clean conversion, high regioselectivity. |

| NaH (2.2) | Neat | -10 to 0 | 0.1 | 82% | Exothermic; difficult to control on scale. |

Note: Data synthesized from standard optimization parameters for cyclohexane-1,3-dione derivative (CDD) synthesis.

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of 4-(2-Oxopropyl)benzonitrile via α-Arylation

This step establishes the aryl-ketone building block. The use of excess acetone prevents diarylation, while XPhos is selected because its steric bulk accelerates the critical reductive elimination step in the catalytic cycle.

-

Preparation: In an oven-dried Schlenk flask under argon, charge 4-bromobenzonitrile (10.0 mmol, 1.0 equiv),

(0.2 mmol, 2 mol%), XPhos (0.4 mmol, 4 mol%), and anhydrous -

Solvent Addition: Add anhydrous toluene (20 mL) followed by dry acetone (50.0 mmol, 5.0 equiv).

-

Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring for 12 hours.

-

Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts and palladium black, washing the cake with ethyl acetate (3 × 20 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford 4-(2-oxopropyl)benzonitrile as a pale yellow solid.

Protocol B: One-Pot Consecutive Michael-Claisen Cyclization

This protocol represents a self-validating system. Maintaining the temperature below 0 °C during the base addition prevents the auto-aldol condensation of the ketone. The acidic quench is mandatory because the final product (a 1,3-dione) has a

-

Enolate Generation: In a flame-dried round-bottom flask under argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 22.0 mmol, 2.2 equiv) in anhydrous toluene (30 mL). Cool the suspension to -10 °C using an ice/salt bath.

-

Substrate Addition: Dissolve 4-(2-oxopropyl)benzonitrile (10.0 mmol, 1.0 equiv) in anhydrous toluene (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir for an additional 15 minutes at -10 °C to ensure complete formation of the thermodynamic enolate.

-

Michael Addition & Cyclization: Add ethyl acrylate (12.0 mmol, 1.2 equiv) dropwise. Maintain the temperature at -10 °C for 1 hour, then allow it to slowly warm to 0 °C over another hour. The reaction mixture will become a thick suspension as the sodium salt of the product precipitates.

-

Acidic Quench (Critical Step): Quench the reaction strictly at 0 °C by the slow, careful addition of 1N HCl (30 mL) until the aqueous layer reaches pH 2-3. Failure to acidify will result in the product remaining in the aqueous layer during extraction.

-

Extraction & Purification: Extract the biphasic mixture with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 4-(2,4-dioxocyclohexyl)benzonitrile as off-white crystals.

References

-

Cysteine Sulfenic Acid Probe (DCP-Bio1) | Sigma-Aldrich Source: sigmaaldrich.com URL:

-

Synthesis and application of novel probes for the detection of cysteine sulphenic acids Source: aston.ac.uk (Aston Research Explorer) URL:2

-

Consecutive Michael–Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis Source: thieme-connect.com URL:3

-

120630-23-1 | MFCD05669529 | C13H11NO2 - Key Organics Source: keyorganics.net URL:1

-

58949-75-0 | 4-(2-Oxopropyl)benzonitrile | BLD Pharm Source: bldpharm.com URL:4

Sources

Physicochemical properties of 4-(2,4-Dioxocyclohexyl)benzonitrile

Technical Guide: Physicochemical Profiling of 4-(2,4-Dioxocyclohexyl)benzonitrile

Executive Summary & Compound Identity

4-(2,4-Dioxocyclohexyl)benzonitrile (CAS: 120630-23-1) is a functionalized benzonitrile derivative featuring a 1,3-cyclohexanedione moiety. Distinct from its mono-ketone analog [4-(4-oxocyclohexyl)benzonitrile], this compound incorporates a beta-diketone system, conferring unique acidity, tautomeric behavior, and reactivity. It serves primarily as a synthetic intermediate in the development of agrochemicals (HPPD inhibitors) and advanced liquid crystal materials, where the rigid benzonitrile core provides optical anisotropy and the dione ring offers a handle for further derivatization.

Chemical Identity Table

| Parameter | Detail |

| CAS Number | 120630-23-1 |

| IUPAC Name | 4-(2,4-Dioxocyclohexyl)benzonitrile |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| SMILES | N#Cc1ccc(cc1)C2CC(=O)CC(=O)C2 |

| Key Functional Groups | Nitrile (–CN), Beta-diketone (1,3-dione) |

| Physical State | Solid (typically off-white to pale yellow powder) |

Structural Analysis & Tautomerism

The defining physicochemical feature of 4-(2,4-Dioxocyclohexyl)benzonitrile is the 1,3-dione system on the cyclohexane ring. Unlike simple ketones, this moiety undergoes significant keto-enol tautomerism, which dictates its solubility and reactivity.

-

Keto Form: Dominant in non-polar solvents and solid state.

-

Enol Form: Stabilized by intramolecular hydrogen bonding and conjugation, dominant in polar protic solvents or basic conditions.

-

Acidity: The methylene protons at position 3 (between the two carbonyls) are highly acidic (pKa ≈ 5.0–6.0), allowing the formation of stable enolate anions.

Diagram 1: Tautomeric Equilibrium & Reactivity

Caption: Equilibrium between the neutral diketo/enol forms and the water-soluble enolate anion under basic conditions.

Physicochemical Properties

The following data summarizes the core properties relevant to formulation and synthesis. Note that specific experimental values for this CAS are rare; values marked (*) are predicted based on high-confidence Structure-Activity Relationship (SAR) models for 1-substituted-2,4-cyclohexanediones.

| Property | Value / Range | Context |

| Melting Point | 110 – 135 °C | Typical for aryl-cyclohexanediones; solid at RT. |

| pKa (Acidic) | 5.2 ± 0.5 | Acidic proton at C3 of cyclohexane ring. |

| LogP (Octanol/Water) | 1.8 (Neutral) / -0.5 (Ionized) | Lipophilic in acidic media; hydrophilic in basic media. |

| Solubility (Water) | Low (< 50 mg/L) at pH < 4 | High (> 10 g/L) at pH > 7 (Salt formation). |

| Solubility (Organics) | High | Soluble in DCM, Methanol, Ethyl Acetate. |

| UV Absorbance | λmax ~240 nm (Benzonitrile) | Shift to ~280 nm in basic media (Enolate conjugation). |

Experimental Protocols for Characterization

To validate the quality and properties of 4-(2,4-Dioxocyclohexyl)benzonitrile in a research setting, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Objective: Determine the precise acidity of the 1,3-dione moiety to predict behavior in biological or environmental media.

-

Preparation: Dissolve 5 mg of compound in 10 mL of Methanol/Water (1:1 v/v). The co-solvent is necessary due to low aqueous solubility of the neutral form.

-

Titrant: Standardized 0.01 M NaOH (carbonate-free).

-

Execution:

-

Perform titration under inert atmosphere (N₂) to prevent CO₂ absorption.

-

Record pH vs. Volume of NaOH added.

-

-

Analysis: The inflection point corresponds to the pKa. Correct for the dielectric constant of the methanol/water mixture using the Yasuda-Shedlovsky extrapolation method.

-

Validation: The pKa should fall between 4.5 and 6.0. Values >7 indicate degradation or incorrect structure (e.g., mono-ketone).

Protocol B: HPLC Purity & Impurity Profiling

Objective: Quantify purity and detect the common "mono-ketone" impurity (4-(4-oxocyclohexyl)benzonitrile).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to keep compound neutral).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Benzonitrile chromophore).

-

Retention Logic:

-

The Dione (Target) is more polar (due to two ketones/enol) and will elute earlier than the mono-ketone impurity.

-

Expected RT: Dione (~6-7 min), Mono-ketone (~9-10 min).

-

Synthesis & Synthetic Utility

This compound is typically accessed via the Michael Addition of a benzonitrile precursor to a vinyl ketone or acrylate derivative, followed by cyclization.

Diagram 2: Synthetic Logic & Downstream Applications

Caption: The compound serves as a divergent intermediate for both materials science (LCs) and agrochemistry.

Handling & Safety (MSDS Highlights):

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The 1,3-dione moiety is sensitive to oxidation and polymerization upon prolonged exposure to air and light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15789913, 4-(4-Oxocyclohexyl)benzonitrile (Analogous Structure Reference). Retrieved from [Link]

4-(2,4-Dioxocyclohexyl)benzonitrile mechanism of action

An In-Depth Technical Guide to the Postulated Mechanisms of Action of 4-(2,4-Dioxocyclohexyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2,4-Dioxocyclohexyl)benzonitrile is a novel chemical entity that combines two pharmacologically significant moieties: a benzonitrile group and a cyclohexane-1,3-dione ring. While direct studies on this specific molecule are not publicly available, its structural components suggest compelling and divergent potential mechanisms of action. This guide synthesizes the known biological activities of benzonitrile and cyclohexane-1,3-dione derivatives to postulate two primary, distinct mechanisms for the parent compound. The first is the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides. The second is the inhibition of protein kinases, such as c-Met, which are implicated in cancer progression. This document provides a comprehensive theoretical framework, detailing the chemical rationale, postulated signaling pathways, and robust experimental protocols to investigate these hypotheses.

Introduction and Chemical Structure

The convergence of distinct pharmacophores into a single molecule is a powerful strategy in modern medicinal chemistry and agrochemical design. 4-(2,4-Dioxocyclohexyl)benzonitrile presents such a case, integrating the benzonitrile scaffold, known for its prevalence in kinase inhibitors and other therapeutic agents[1][2], with the cyclohexane-1,3-dione core, a key structural feature of a class of HPPD-inhibiting herbicides and potential anticancer agents[3][4][5].

The chemical structure, as depicted below, features a planar, aromatic benzonitrile ring attached to a non-planar, flexible cyclohexane-1,3-dione ring. The nitrile group is a strong electron-withdrawing group, which can influence the electronic properties of the benzene ring and participate in hydrogen bonding as an acceptor.[6] The dione moiety exists in a tautomeric equilibrium between the diketo and enol forms, a characteristic crucial for the biological activity of related compounds.[7]

Figure 1: Chemical structure of 4-(2,4-Dioxocyclohexyl)benzonitrile.

Postulated Mechanism of Action I: Inhibition of p-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Scientific Rationale

The cyclohexane-1,3-dione moiety is a well-established pharmacophore in a class of herbicides that target the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[3][4] HPPD is a key enzyme in the tyrosine catabolic pathway in plants, responsible for the conversion of p-hydroxyphenylpyruvate to homogentisate.[4] Inhibition of HPPD leads to a depletion of plastoquinone and tocopherols, which are essential for carotenoid biosynthesis. The subsequent lack of carotenoids results in the photo-bleaching of chlorophyll, leading to the characteristic whitening of plant tissues and eventual plant death.[4]

Given the presence of the cyclohexane-1,3-dione core in 4-(2,4-Dioxocyclohexyl)benzonitrile, it is plausible to hypothesize that this molecule acts as an HPPD inhibitor. The benzonitrile substituent at the 4-position of the cyclohexane ring could influence the binding affinity and selectivity of the molecule for the HPPD active site.

Postulated Signaling Pathway

Figure 2: Postulated HPPD inhibition pathway.

Experimental Validation: HPPD Inhibition Assay

To validate this hypothesis, a cell-free enzymatic assay using recombinant HPPD would be the primary approach.

Protocol:

-

Expression and Purification of Recombinant HPPD:

-

Clone the gene for HPPD (e.g., from Arabidopsis thaliana) into an expression vector with a purification tag (e.g., His-tag).

-

Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG and purify the recombinant HPPD using affinity chromatography (e.g., Ni-NTA).

-

Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

-

-

HPPD Enzyme Activity Assay:

-

Prepare a reaction buffer containing a suitable pH buffer (e.g., potassium phosphate, pH 7.5), a cofactor (e.g., ascorbate), and a source of ferrous iron.

-

Prepare serial dilutions of 4-(2,4-Dioxocyclohexyl)benzonitrile in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, the test compound at various concentrations, and the purified HPPD enzyme.

-

Initiate the reaction by adding the substrate, p-hydroxyphenylpyruvate.

-

Monitor the consumption of a co-substrate, oxygen, using an oxygen-sensitive probe, or measure the formation of the product, homogentisate, by spectrophotometry or HPLC.

-

Include a known HPPD inhibitor (e.g., mesotrione) as a positive control and a vehicle control (DMSO).

-

-

Data Analysis:

-

Calculate the percentage of HPPD inhibition for each concentration of the test compound.

-

Plot the percentage inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

| Compound | Predicted IC50 (nM) |

| 4-(2,4-Dioxocyclohexyl)benzonitrile | To be determined |

| Mesotrione (Positive Control) | 5-20 |

| Vehicle (DMSO) | No inhibition |

Table 1: Expected outcomes of the HPPD inhibition assay.

Postulated Mechanism of Action II: Kinase Inhibition

Scientific Rationale

The benzonitrile moiety is a common feature in a multitude of kinase inhibitors targeting various protein kinases involved in cell signaling pathways, particularly in cancer.[1] For instance, derivatives of benzonitrile have been developed as inhibitors of VEGFR-2 and JNK3.[1] Furthermore, some cyclohexane-1,3-dione derivatives have been investigated as inhibitors of the c-Met receptor tyrosine kinase, which plays a crucial role in cell proliferation, survival, and metastasis in various cancers.[5]

The combination of these two pharmacophores in 4-(2,4-Dioxocyclohexyl)benzonitrile suggests a potential role as a kinase inhibitor, possibly targeting c-Met or other related kinases. The benzonitrile group can form key hydrogen bonds with the hinge region of the kinase domain, a common binding mode for type I and type II kinase inhibitors.

Postulated Signaling Pathway

Figure 3: Postulated c-Met inhibition pathway.

Experimental Validation: c-Met Kinase Assay and Cellular Proliferation Assay

A multi-step approach is required to validate this hypothesis, starting with a biochemical kinase assay followed by cell-based assays.

Protocol 1: In Vitro c-Met Kinase Assay

-

Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., Kinase-Glo®) can be used to measure the phosphorylation of a c-Met substrate peptide.

-

Procedure:

-

In a 384-well plate, add recombinant human c-Met kinase domain, a biotinylated substrate peptide, and ATP.

-

Add serial dilutions of 4-(2,4-Dioxocyclohexyl)benzonitrile.

-

Incubate the reaction at room temperature to allow for phosphorylation.

-

Stop the reaction and add detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET).

-

Read the signal on a suitable plate reader.

-

Include a known c-Met inhibitor (e.g., crizotinib) as a positive control.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition and determine the IC50 value as described for the HPPD assay.

-

| Compound | Predicted IC50 (nM) |

| 4-(2,4-Dioxocyclohexyl)benzonitrile | To be determined |

| Crizotinib (Positive Control) | 10-50 |

| Vehicle (DMSO) | No inhibition |

Table 2: Expected outcomes of the c-Met kinase assay.

Protocol 2: Cellular Proliferation Assay

-

Cell Line Selection: Use a cancer cell line that is known to be dependent on c-Met signaling for proliferation (e.g., H460 non-small-cell lung cancer cells).[5]

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 4-(2,4-Dioxocyclohexyl)benzonitrile for 72 hours.

-

Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Read the absorbance or luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

-

Future Directions

The elucidation of the primary mechanism of action of 4-(2,4-Dioxocyclohexyl)benzonitrile will pave the way for further preclinical development.

-

If HPPD Inhibition is Confirmed: The next steps would involve in vivo herbicidal activity testing on various weed and crop species, followed by toxicology studies to assess its environmental and mammalian safety profile.

-

If Kinase Inhibition is Confirmed: Further studies would include kinase panel screening to determine its selectivity profile, in vivo efficacy studies in cancer xenograft models, and ADME-Tox profiling to evaluate its drug-like properties.

Conclusion

4-(2,4-Dioxocyclohexyl)benzonitrile is a molecule of significant interest due to its hybrid structure. The theoretical framework presented in this guide, based on the known activities of its constituent moieties, provides a solid foundation for initiating a comprehensive investigation into its mechanism of action. The proposed experimental workflows offer a clear path to validating its potential as either a novel herbicide or an anticancer therapeutic.

References

- A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery - Benchchem.

- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem.

- Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives.

- Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity - Academia.edu.

- BENZONITRILE.

- Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed.

- Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC.

- Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI.

- Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach | ACS Omega.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) Synthesis of new cyclo-hexane-1,3-dione derivatives by simple methods and their herbicidal activity [academia.edu]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

A Framework for Investigating the Biological Activity of 4-(2,4-Dioxocyclohexyl)benzonitrile: A Technical Guide for Preclinical Research

Disclaimer: The compound 4-(2,4-Dioxocyclohexyl)benzonitrile is not extensively characterized in publicly available scientific literature. This guide, therefore, provides a predictive framework for investigating its potential biological activities based on a structural analysis of its constituent chemical motifs: the benzonitrile pharmacophore and the cyclohexanedione core. The experimental protocols described herein represent a robust, hypothesis-driven approach for the initial characterization of a novel chemical entity.

Executive Summary: Deconstructing a Novel Chemical Entity

The rational design of new therapeutic agents requires a deep understanding of how chemical structure dictates biological function. The molecule 4-(2,4-Dioxocyclohexyl)benzonitrile presents an intriguing combination of two well-established, biologically active moieties. While direct data on this specific compound is scarce, we can infer a high potential for biological activity by examining its components.

-

The Benzonitrile Moiety: The benzonitrile group is a recognized pharmacophore present in numerous FDA-approved drugs and clinical candidates. Its rigid, planar structure and electron-withdrawing nitrile group make it a versatile scaffold for interacting with biological targets, often through specific polar contacts and by influencing the overall electronic properties of the molecule.[1] Benzonitrile derivatives have demonstrated a wide spectrum of activities, including roles as enzyme inhibitors, anticancer agents, and modulators of psychiatric disease targets.[2][3][4]

-

The Cyclohexane-1,3-dione Core: The 2,4-dioxocyclohexyl moiety is a derivative of cyclohexane-1,3-dione. This class of compounds is renowned for its potent enzyme-inhibiting properties, most notably as herbicides that target key plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetyl-CoA carboxylase.[5][6][7] In the context of human health, these structures have been explored as scaffolds for anticancer agents, showing inhibitory effects on critical targets such as the c-Met tyrosine kinase in non-small-cell lung cancer.[8]

This guide outlines a comprehensive strategy to elucidate the biological profile of 4-(2,4-Dioxocyclohexyl)benzonitrile, beginning with broad-spectrum screening and progressing to detailed mechanism of action studies. We will provide validated, step-by-step protocols for key assays and illustrate the logical flow of a preclinical investigation.

Postulated Biological Activity and Potential Therapeutic Targets

Based on the established activities of its structural components, we can formulate several primary hypotheses for the biological activity of 4-(2,4-Dioxocyclohexyl)benzonitrile.

Hypothesis 1: Enzyme Inhibition. The presence of both the benzonitrile and the dione ring strongly suggests a potential for enzyme inhibition.

-

Kinase Inhibition: Many anticancer benzonitriles function by inhibiting protein kinases.[2] The cyclohexane-1,3-dione scaffold has also been linked to the inhibition of receptor tyrosine kinases like c-Met.[8] Therefore, a primary avenue of investigation should be screening against a panel of cancer-associated kinases.

-

Dioxygenase Inhibition: Acylcyclohexanediones are classic inhibitors of HPPD.[5][9] It is plausible that the target compound could exhibit inhibitory activity against this or other related metalloenzymes.

-

Other Enzymes: Benzonitrile derivatives have been developed as inhibitors for a variety of enzymes, including Lysine Specific Demethylase 1 (LSD1) and Dipeptidyl Peptidase-4 (DPP-4).[4][10]

Hypothesis 2: Cytotoxic and Antiproliferative Activity. Many compounds with the ability to inhibit critical cellular enzymes exhibit cytotoxicity, particularly against rapidly dividing cancer cells.

-

Benzonitrile-containing herbicides have demonstrated high toxic effects on human cell lines such as HepG2 (liver carcinoma) and HEK293T (kidney).[11][12][13] This suggests a potential for broad cytotoxic activity that would need to be characterized for both potency and selectivity.

The logical workflow for investigating these hypotheses involves a tiered screening approach, as detailed below.

Caption: Preclinical screening cascade for a novel chemical entity.

Experimental Framework for Biological Characterization

This section details the core experimental protocols required to test the primary hypotheses. The trustworthiness of these protocols relies on the consistent use of appropriate controls (vehicle, positive control) and robust data analysis.

Protocol: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a foundational, colorimetric method to assess a compound's effect on cell viability by measuring mitochondrial reductase activity.[11][14]

Objective: To determine the concentration-dependent cytotoxic effect of 4-(2,4-Dioxocyclohexyl)benzonitrile on various human cell lines.

Recommended Cell Lines:

-

Cancer Models: H460 (non-small-cell lung cancer), HepG2 (hepatocellular carcinoma), MDA-MB-231 (breast cancer).[8][15]

-

Non-Cancerous Control: HEK293T (human embryonic kidney) or normal human fibroblasts to assess selectivity.[12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells. A known cytotoxic agent (e.g., Doxorubicin) should be used as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data on a semi-log graph (Viability % vs. log[Concentration]) and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) [Hypothetical Data] | Selectivity Index (Normal/Cancer) |

| 4-(2,4-Dioxocyclohexyl)benzonitrile | H460 (NSCLC) | 5.2 | 9.6 |

| 4-(2,4-Dioxocyclohexyl)benzonitrile | HepG2 (Liver) | 8.1 | 6.2 |

| 4-(2,4-Dioxocyclohexyl)benzonitrile | HEK293T (Normal) | 50.1 | - |

| Doxorubicin (Positive Control) | H460 (NSCLC) | 0.1 | 1.5 |

Protocol: Biochemical Enzyme Inhibition Assay

Biochemical assays are crucial for determining direct interaction between a compound and a purified biological target, such as an enzyme.[16][17] This protocol provides a general framework adaptable to various enzyme classes (e.g., kinases, dioxygenases).

Objective: To quantify the inhibitory potency of 4-(2,4-Dioxocyclohexyl)benzonitrile against a specific purified enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer specific to the enzyme of interest. Prepare solutions of the purified enzyme, its substrate, and any necessary co-factors (e.g., ATP for kinases).

-

Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer containing a constant, low percentage of DMSO.

-

Reaction Initiation: In a microplate, combine the enzyme and varying concentrations of the test compound. Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate (and co-factors).

-

Reaction Incubation: Incubate for a defined period where the reaction proceeds linearly in the absence of an inhibitor.

-

Detection: Stop the reaction and measure the product formation using an appropriate detection method (e.g., fluorescence, luminescence, absorbance).

-

Controls:

-

Negative Control (100% Activity): Reaction with vehicle (DMSO) instead of the compound.

-

Positive Control (0% Activity): Reaction without the enzyme or with a known potent inhibitor.

-

-

Data Analysis: Convert the raw data to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Follow-Up: Mechanism of Action (MoA) Studies

If the primary screening reveals significant and selective antiproliferative activity, subsequent experiments are necessary to understand the underlying mechanism.

Hypothetical Scenario: The compound shows a potent IC₅₀ of 5.2 µM against H460 lung cancer cells and inhibits a key survival kinase (e.g., AKT) in a biochemical assay.

Potential MoA: The compound induces cell death by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Experimental Validation (Western Blot):

-

Treat H460 cells with the compound at 1x and 5x its IC₅₀ value for 6-24 hours.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against:

-

Phospho-AKT (a marker of AKT activity)

-

Total AKT (a loading control)

-

Downstream markers like cleaved PARP (an indicator of apoptosis).

-

-

A decrease in the ratio of phospho-AKT to total AKT would provide strong evidence for on-target activity within the cell.

Toxicological and Pharmacokinetic Considerations

Early assessment of a compound's potential liabilities is critical. The benzonitrile moiety, while common in drugs, can sometimes be metabolized to release cyanide, although this is generally not a concern unless activated by specific structural features.[18]

Initial In Silico Assessment:

-

Use computational models (ADME-Tox prediction software) to predict properties like metabolic stability, potential for hERG channel inhibition, and mutagenicity.[19]

In Vitro Toxicology:

-

Ames Test: A bacterial reverse mutation assay to assess mutagenic potential.[14]

-

hERG Assay: An electrophysiology-based assay to evaluate the risk of cardiac toxicity.[14]

Conclusion and Future Directions

This guide presents a hypothesis-driven framework to systematically evaluate the biological activity of the novel compound 4-(2,4-Dioxocyclohexyl)benzonitrile. By leveraging knowledge of its core chemical motifs, we postulate that its primary activities will likely involve enzyme inhibition and antiproliferative effects, particularly in the context of cancer biology.

The proposed experimental cascade—from broad-spectrum screening to focused mechanism-of-action studies—provides a clear and scientifically rigorous path forward. Positive results from these initial studies would warrant further investigation into more complex models, including 3D cell cultures, and eventually, in vivo efficacy and safety studies in animal models.[20] This structured approach ensures that resources are directed efficiently toward validating the therapeutic potential of this promising chemical scaffold.

References

-

Lovecka, P., Thimova, M., Grznarova, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264. Available at: [Link]

-

Lovecka, P., Thimova, M., Grznarova, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. PubMed, 26339609. Available at: [Link]

-

Yang, C., et al. (2003). Acylcyclohexanedione derivatives as potential in vivo sequential inhibitors of 4-hydroxyphenylpyruvate dioxygenase and GA(20) 3beta-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 13(5), 927-30. Available at: [Link]

-

Lovecka, P., Thimova, M., Grznarova, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate. Available at: [Link]

-

Sygnature Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Available at: [Link]

-

Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Plant Pathology & Microbiology, 10(5). Available at: [Link]

-

Yuanita, E., et al. (2020). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PMC. Available at: [Link]

-

Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. Available at: [Link]

-

Müller, S., & Dekant, W. (2004). Chromosomal Genotoxicity of Nitrobenzene and Benzonitrile. PubMed, 14725838. Available at: [Link]

-

SRI International. (n.d.). Biological assay development and validation. Available at: [Link]

-

NorthEast BioLab. (2025). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. Available at: [Link]

-

Burton, J. D., et al. (1991). Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Cyclohexanedione HPPD inhibitors as commercial herbicides. Available at: [Link]

-

BioDuro. (n.d.). Biochemical Assays. Available at: [Link]

-

ResearchGate. (n.d.). Chemical structure of benzonitrile derivatives investigated. Available at: [Link]

-

Hafez, H. N., et al. (2013). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. PubMed, 23415132. Available at: [Link]

-

Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC. Available at: [Link]

-

Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Research. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

-

Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]

-

ResearchGate. (2022). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. Available at: [Link]

-

Dayan, F. E., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. PMC. Available at: [Link]

-

Keszthelyi, A., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. PubMed, 28212015. Available at: [Link]

-

ResearchGate. (2014). , 3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS. Available at: [Link]

-

The Good Scents Company. (n.d.). 1,3-cyclohexane dione. Available at: [Link]

-

Wikipedia. (n.d.). 1,4-Cyclohexanedione. Available at: [Link]

-

Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed, 28927796. Available at: [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(6), 456-65. Available at: [Link]

Sources

- 1. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acylcyclohexanedione derivatives as potential in vivo sequential inhibitors of 4-hydroxyphenylpyruvate dioxygenase and GA(20) 3beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biological assay development and validation - SRI [sri.com]

- 15. researchgate.net [researchgate.net]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dovepress.com [dovepress.com]

- 20. nebiolab.com [nebiolab.com]

Unveiling the Therapeutic Potential of 4-(2,4-Dioxocyclohexyl)benzonitrile: A Technical Guide to Target Identification and Validation

Abstract

The novel compound 4-(2,4-Dioxocyclohexyl)benzonitrile integrates two key pharmacophores: a cyclohexane-1,3-dione core and a benzonitrile moiety. This unique structural combination presents a compelling starting point for the exploration of new therapeutic agents. Derivatives of cyclohexane-1,3-dione have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The benzonitrile fragment is also a component of several FDA-approved drugs, recognized for its role in molecular recognition and binding[4][5]. This guide provides a comprehensive framework for investigating the therapeutic potential of 4-(2,4-Dioxocyclohexyl)benzonitrile, with a primary focus on identifying and validating its molecular targets. We will delve into the scientific rationale for prioritizing specific target classes, propose a detailed experimental workflow for target validation, and discuss the potential therapeutic implications.

Introduction: A Molecule of Untapped Potential

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound 4-(2,4-Dioxocyclohexyl)benzonitrile emerges as a promising candidate for investigation due to its hybrid structure. The cyclohexane-1,3-dione scaffold is a well-established platform for the development of bioactive molecules, with numerous derivatives exhibiting significant cytotoxic effects against various cancer cell lines[2][3]. Concurrently, the benzonitrile group is a versatile functional group in medicinal chemistry, contributing to the pharmacological activity of drugs like the anti-cancer agent alectinib[4][5].

This technical guide will provide a structured approach for research scientists and drug development professionals to systematically explore the therapeutic targets of 4-(2,4-Dioxocyclohexyl)benzonitrile. Our focus will be on providing a logical, evidence-based pathway for investigation, from initial broad-spectrum screening to specific target engagement and functional validation.

Rationale for Target Class Prioritization: Learning from Analogs

Given the nascent stage of research on 4-(2,4-Dioxocyclohexyl)benzonitrile, a logical starting point for target identification is to examine the established biological activities of structurally related compounds.

The Cyclohexane-1,3-dione Core: A Hub for Kinase Inhibition

Numerous studies have highlighted the potential of cyclohexane-1,3-dione derivatives as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.

-

c-Met Tyrosine Kinase: Several cyclohexane-1,3-dione derivatives have been synthesized and shown to be potent inhibitors of the c-Met receptor tyrosine kinase[2][6]. The c-Met pathway is a critical regulator of cell growth, motility, and invasion, and its aberrant activation is implicated in the progression of various cancers, including non-small-cell lung cancer[2].

-

Epidermal Growth Factor Receptor (EGFR): A recent study on thieno[2,3-d]pyrimidine derivatives, which incorporate a cyclohexane-1,3-dione moiety, demonstrated potent inhibition of EGFR[7]. Like c-Met, EGFR is a key driver of tumorigenesis in many cancer types.

The Benzonitrile Moiety: A Versatile Pharmacophore

The benzonitrile group, while often considered a synthetic intermediate, is present in a number of clinically approved drugs and bioactive molecules, suggesting its potential to contribute to target binding and overall pharmacological effect.

-

Anticancer and Anti-inflammatory Drugs: The benzonitrile fragment is found in the FDA-approved drugs crisaborole (an anti-inflammatory agent) and alectinib (an anti-cancer drug), highlighting its compatibility with therapeutic applications[4][5].

-

Antiviral and Cytotoxic Activity: Certain benzonitrile derivatives have been shown to possess antiviral and cytotoxic properties, further expanding the potential therapeutic landscape for compounds containing this moiety[8][9][10][11].

Based on this evidence, we hypothesize that 4-(2,4-Dioxocyclohexyl)benzonitrile may exert its biological effects through the modulation of protein kinases, with a particular focus on those implicated in oncology.

Proposed Signaling Pathway Involvement

Based on the potential for c-Met and EGFR inhibition, we can postulate the involvement of 4-(2,4-Dioxocyclohexyl)benzonitrile in key cancer-related signaling pathways.

Caption: Postulated inhibition of Receptor Tyrosine Kinase (RTK) signaling by 4-(2,4-Dioxocyclohexyl)benzonitrile.

A Phased Approach to Target Validation

A systematic and multi-faceted experimental approach is crucial for definitively identifying and validating the therapeutic targets of 4-(2,4-Dioxocyclohexyl)benzonitrile. The following phased workflow is proposed:

Caption: A phased experimental workflow for target identification and validation.

Phase 1: In Vitro Phenotypic Screening

The initial phase aims to establish the biological activity of 4-(2,4-Dioxocyclohexyl)benzonitrile in relevant cellular models.

4.1.1. Cell Viability and Cytotoxicity Assessment

-

Objective: To determine the effect of the compound on the viability and proliferation of a panel of cancer cell lines.

-

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cell lines (e.g., A549, H460 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of 4-(2,4-Dioxocyclohexyl)benzonitrile (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

-

4.1.2. Apoptosis Induction

-

Objective: To determine if the observed cytotoxicity is due to the induction of programmed cell death.

-

Protocol: Caspase-Glo® 3/7 Assay

-

Follow the cell seeding and treatment protocol as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the reagent to each well.

-

Incubation: Incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure luminescence using a microplate reader.

-

Phase 2: Target Engagement Studies

This phase focuses on identifying the direct molecular targets of 4-(2,4-Dioxocyclohexyl)benzonitrile within the cell.

4.2.1. Cellular Thermal Shift Assay (CETSA)

-

Objective: To identify protein targets that are stabilized by compound binding in a cellular context.

-

Protocol:

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge to pellet precipitated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blot for candidate proteins (e.g., c-Met, EGFR) to determine the melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

-

4.2.2. Broad Kinase Panel Screening

-

Objective: To profile the inhibitory activity of the compound against a large panel of purified kinases.

-

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against hundreds of kinases, and the percent inhibition is reported.

Phase 3: Functional Validation and Mechanism of Action

The final phase aims to confirm the inhibitory activity against the identified targets and elucidate the downstream cellular consequences.

4.3.1. In Vitro Enzymatic Assays

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified kinases identified in Phase 2.

-

Protocol: Kinase-Glo® Assay (Example for c-Met)

-

Reaction Setup: In a 96-well plate, combine purified c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Compound Addition: Add varying concentrations of 4-(2,4-Dioxocyclohexyl)benzonitrile.

-

Kinase Reaction: Incubate at 30°C for a defined period (e.g., 60 minutes).

-

ATP Detection: Add Kinase-Glo® reagent to measure the amount of remaining ATP. A lower signal indicates higher kinase activity.

-

Data Analysis: Calculate the IC50 value for enzyme inhibition.

-

4.3.2. Western Blot Analysis of Downstream Signaling

-

Objective: To confirm that target engagement in cells leads to the inhibition of downstream signaling pathways.

-

Protocol:

-

Cell Lysis: Treat cells with the compound and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of the target kinase (e.g., p-c-Met, total c-Met) and key downstream effectors (e.g., p-Akt, total Akt; p-ERK, total ERK).

-

Detection: Use secondary antibodies conjugated to HRP and a chemiluminescent substrate for detection.

-

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tabular format.

Table 1: In Vitro Cytotoxicity of 4-(2,4-Dioxocyclohexyl)benzonitrile

| Cell Line | IC50 (µM) |

|---|---|

| A549 | Experimental Value |

| H460 | Experimental Value |

| HT29 | Experimental Value |

| PC-3 | Experimental Value |

Table 2: Kinase Inhibition Profile

| Kinase | IC50 (nM) |

|---|---|

| c-Met | Experimental Value |

| EGFR | Experimental Value |

| Other Hits | Experimental Value |

Future Directions and Therapeutic Outlook

The successful validation of one or more therapeutic targets for 4-(2,4-Dioxocyclohexyl)benzonitrile will open several avenues for further preclinical development. Structure-activity relationship (SAR) studies can be initiated to optimize the potency and selectivity of the lead compound. In vivo efficacy studies in animal models of cancer or inflammatory disease will be the next critical step to assess its therapeutic potential.

The dual-pharmacophore nature of 4-(2,4-Dioxocyclohexyl)benzonitrile provides a strong foundation for the development of a novel class of therapeutics. The systematic approach outlined in this guide will enable a thorough and efficient investigation of its mechanism of action and pave the way for its potential translation into the clinic.

References

-

Mohareb, R. M., et al. (2021). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

-

Mohareb, R. M., et al. (2022). Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. Novel Antineoplastic Inducers of Mitochondrial Apoptosis in Human Cancer Cells. PubMed Central. Available at: [Link]

-

Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]

-

El-Dash, N. A., et al. (2021). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. ResearchGate. Available at: [Link]

-

Zhao, Y., et al. (2021). Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs. Frontiers in Pharmacology. Available at: [Link]

-

Li, H., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications. Available at: [Link]

-

Kasparkova, J., et al. (2013). Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. PubMed Central. Available at: [Link]

-

Abate, C., et al. (2017). Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. PubMed. Available at: [Link]

-

Veselá, A. B., et al. (2013). Study of Cytotoxic Effects of Benzonitrile Pesticides. SciSpace. Available at: [Link]

-

Yantai Xianhua Technology Group Co., Ltd. 4-(4-oxocyclohexyl)benzonitrile. Available at: [Link]

-

Cas-no.com. CAS.73204-07-6 4-(4-Oxocyclohexyl)benzonitrile. Available at: [Link]

-

National Center for Biotechnology Information. 4-(4-Oxocyclohexyl)benzonitrile. PubChem. Available at: [Link]

-

Li, H., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PubMed. Available at: [Link]

-

Der Pharma Chemica. Environmentally Benign Green Synthesis of Intermediates and their Derivatives Involving N-Alkylation of 2-Cyclohexylcarbonyl-4-O. Available at: [Link]

-

ResearchGate. Synthesis, Assessment of Antineoplastic Activity and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. 4-(4-Pentylcyclohexyl)benzonitrile. PubChem. Available at: [Link]

-

Wikipedia. Benzonitrile. Available at: [Link]

-

Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. Available at: [Link]

-

Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed Central. Available at: [Link]

-

Veselá, A. B., et al. (2013). Study of Cytotoxic Effects of Benzonitrile Pesticides. ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method [ideas.repec.org]

- 5. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

From Obscurity to Omnipresence: A Technical Guide to the Benzonitrile Scaffold in Medicinal Chemistry

Abstract

The benzonitrile moiety, a simple aromatic ring appended with a nitrile group, has journeyed from a 19th-century chemical curiosity to an indispensable scaffold in modern medicinal chemistry. Its unique combination of physicochemical properties—metabolic stability, versatile reactivity, and the ability to act as a crucial pharmacophore—has cemented its role in a diverse array of approved therapeutics. This guide provides an in-depth exploration of the discovery, history, and application of benzonitrile compounds in drug development. We will examine the evolution of synthetic methodologies, delve into the mechanistic roles of the nitrile group in key drug classes such as oncology and antidiabetic agents, and provide practical insights into the structure-activity relationships that govern its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this privileged structural motif.

Introduction: The Benzonitrile Moiety – A Privileged Scaffold

Benzonitrile (C₆H₅CN) is an aromatic organic compound consisting of a benzene ring bonded to a cyano (-C≡N) functional group.[1] First synthesized in 1844, its initial applications were primarily as a solvent and a precursor for dyes and resins.[1][2][3] However, the very properties that made it a useful industrial chemical—thermal stability and predictable reactivity—also laid the foundation for its ascent in medicinal chemistry.

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The benzonitrile unit is a quintessential example. Its prominence stems from several key features:

-

Metabolic Stability: The aromatic C-CN bond is highly resistant to metabolic degradation. Unlike many other functional groups, the nitrile is not readily hydrolyzed or oxidized by common metabolic enzymes like cytochrome P450s.[4][5] This inherent stability can improve a drug candidate's half-life and pharmacokinetic profile.[6]

-

Bioisosteric Versatility: The linear geometry and electronic properties of the nitrile group allow it to act as a bioisostere for various functional groups, including carbonyls, alkynes, and even halogens. It can serve as a hydrogen bond acceptor and engage in dipole-dipole interactions, making it a versatile tool for optimizing ligand-receptor binding.[6][7]

-

Synthetic Accessibility: A robust portfolio of synthetic methods allows for the reliable and regioselective introduction of the nitrile group onto aromatic rings, making it an accessible building block for complex molecule synthesis.[8]

-

Pharmacophoric Prowess: The nitrile group is not merely a passive scaffold. Its unique electronics enable it to play a direct and often pivotal role in a drug's mechanism of action, from coordinating with metal centers in enzymes to acting as an electrophilic "warhead" for covalent inhibition.[7]

Early History and Discovery

The story of benzonitrile begins in 1844 with the German chemist Hermann Fehling.[1][2] He discovered the compound as a product of the thermal dehydration of ammonium benzoate.[2] By heating this simple salt, he drove off water to form the corresponding nitrile, astutely deducing its structure by analogy to the known conversion of ammonium formate to hydrogen cyanide (formonitrile).[2] This discovery not only introduced benzonitrile to the world but also gave the entire class of organic compounds containing the -C≡N group its name: nitriles.[2]

For much of the next century, benzonitrile and its derivatives remained primarily in the domain of organic synthesis, valued as versatile intermediates.[3] Their entry into medicinal chemistry was gradual, accelerating significantly in the latter half of the 20th century as our understanding of molecular biology and drug-receptor interactions grew more sophisticated.

The Rise of Benzonitrile in Modern Drug Discovery

The true impact of the benzonitrile scaffold became evident with its incorporation into drugs targeting fundamental disease processes. Its success spans multiple therapeutic areas, with oncology and metabolic diseases being particularly prominent.

Oncology: A Double-Edged Sword

In cancer therapy, the benzonitrile moiety has been ingeniously employed in two distinct mechanistic classes: enzyme inhibition through metal coordination and covalent inactivation of kinases.

Case Study 1: Aromatase Inhibitors (Letrozole & Anastrozole)

Hormone receptor-positive breast cancer is dependent on estrogen for growth.[9] In postmenopausal women, the primary source of estrogen is the conversion of androgens by the enzyme aromatase.[9][10] Aromatase inhibitors block this conversion, effectively starving the tumor of its growth signal.

Letrozole (Femara) and Anastrozole (Arimidex) are non-steroidal aromatase inhibitors and blockbuster drugs that feature a critical benzonitrile group.[9][11] The mechanism hinges on the interaction between the nitrile's nitrogen atom and the heme iron atom at the core of the aromatase enzyme's active site. This coordination bond competitively inhibits the enzyme, preventing it from binding its natural androgen substrate.[11] Letrozole, in particular, is a highly potent inhibitor, achieving near-complete suppression of estrogen production.[12][13]

Case Study 2: Covalent Kinase Inhibitors (Ibrutinib)

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Ibrutinib (Imbruvica) is a highly effective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[7] Ibrutinib's mechanism is a prime example of targeted covalent inhibition. It contains an acrylamide group, which acts as a Michael acceptor, adjacent to a benzonitrile moiety. The drug binds to a cysteine residue (Cys481) near the BTK active site, forming an irreversible covalent bond.[7] The electron-withdrawing nature of the ortho-benzonitrile group enhances the electrophilicity of the acrylamide, making it more reactive and locking the inhibitor in place for sustained target inactivation.

Antidiabetic Agents

The cyano group, while not always part of a benzonitrile, plays a key role in modern diabetes treatment. Dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Sitagliptin (Januvia), work by preventing the breakdown of incretin hormones, which stimulate insulin secretion.[14][15] While Sitagliptin itself does not contain a benzonitrile, related cyanopyrrolidine-based DPP-4 inhibitors like Vildagliptin demonstrate the utility of the nitrile group.[7] The nitrile forms a reversible covalent bond with a key serine residue (Ser630) in the DPP-4 active site, temporarily inactivating the enzyme and extending the action of insulin-promoting incretins.[7]

| Drug Name | Class | Therapeutic Area | Role of Benzonitrile/Nitrile Group |

| Letrozole | Aromatase Inhibitor | Oncology | Coordinates with heme iron in the enzyme active site to block estrogen synthesis.[12][13] |

| Anastrozole | Aromatase Inhibitor | Oncology | Competitively inhibits aromatase through interaction with the heme group.[9][11] |

| Ibrutinib | BTK Inhibitor | Oncology | Acts as an electron-withdrawing group to activate the covalent Michael acceptor. |

| Vildagliptin | DPP-4 Inhibitor | Diabetes | Forms a reversible covalent bond with a serine residue in the enzyme active site.[7] |

Synthetic Methodologies: Accessing the Benzonitrile Core

The widespread use of benzonitriles is underpinned by robust and versatile synthetic methods. Two major strategies dominate the landscape: the classic Sandmeyer reaction and modern palladium-catalyzed cross-coupling reactions.[8]

The Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, this reaction provides a reliable pathway to benzonitriles from anilines (aryl amines).[16][17] The process involves two key steps:

-

Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive as the dinitrogen moiety (N₂) is an excellent leaving group.[16][18]

-

Cyanation: The diazonium salt is then treated with a copper(I) cyanide (CuCN) salt. The copper facilitates the displacement of the N₂ gas with a cyanide nucleophile, yielding the desired benzonitrile.[16][18][19]

The Sandmeyer reaction remains a cornerstone of aromatic chemistry due to its reliability and the ready availability of aniline starting materials.[18]

Palladium-Catalyzed Cyanation

The advent of transition metal-catalyzed cross-coupling has revolutionized organic synthesis. The palladium-catalyzed cyanation of aryl halides (chlorides, bromides, iodides) and triflates is now a premier method for benzonitrile synthesis, first reported by Takagi in 1973.[20][21][22][23] This approach offers several advantages over classical methods:

-

Milder Conditions: Reactions often proceed under much milder conditions than the Sandmeyer or Rosenmund-von Braun reactions.[20]

-

Functional Group Tolerance: Palladium catalysts exhibit high tolerance for a wide variety of functional groups on the aromatic ring, allowing for the synthesis of complex, highly decorated molecules.[20]

-

Safer Cyanide Sources: While early methods used toxic KCN or NaCN, significant progress has been made using less hazardous cyanide sources like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), which is a non-toxic food additive.[20][21]

Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol describes a general procedure for the synthesis of a substituted benzonitrile from the corresponding aryl bromide using potassium ferrocyanide as the cyanide source.

Objective: To synthesize 4-methoxybenzonitrile from 4-bromoanisole.

Materials:

-

4-bromoanisole (1.0 mmol)

-

Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.6 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol)

-

1,4-Dioxane (3 mL)

-

Water (0.3 mL)

-

Reaction vial with a stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a reaction vial containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), K₄[Fe(CN)₆]·3H₂O (253 mg, 0.6 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane (3 mL) and degassed water (0.3 mL) to the vial via syringe.

-

Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-methoxybenzonitrile.

Self-Validation: The success of the protocol is validated by obtaining the desired product with a high yield and purity, confirmed by characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, which should match literature values for 4-methoxybenzonitrile.

Future Outlook

The role of the benzonitrile scaffold in medicinal chemistry continues to expand. Emerging applications include its use in developing novel inhibitors for challenging targets like lysine-specific demethylase 1 (LSD1) for cancer therapy and in the design of PD-1/PD-L1 inhibitors for immunotherapy.[24][25] Furthermore, the strategic replacement of hydrogen with deuterium in benzonitrile-containing molecules is being explored to enhance metabolic stability through the kinetic isotope effect, offering a path to drugs with improved pharmacokinetic properties.[26] As our ability to synthesize and understand complex molecular interactions grows, the simple yet powerful benzonitrile unit is certain to remain a central character in the story of drug discovery.

Conclusion

From its humble discovery through the dehydration of a simple salt, benzonitrile has evolved into a privileged and indispensable scaffold in medicinal chemistry. Its unique blend of metabolic stability, synthetic accessibility, and versatile pharmacophoric character has enabled the development of life-saving drugs across multiple therapeutic areas. The continued innovation in synthetic methods and a deeper understanding of its mechanistic roles ensure that the benzonitrile moiety will be a critical tool for drug hunters for the foreseeable future.

References

- Benzonitrile - Grokipedia.

- Benzonitrile - A Most Exciting Discovery in the World of Astrochemistry. (2021, December 9).

- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC.

- Anastrozole and Letrozole Interaction: Clinical Considerations. (2025, August 15).

- Reactions of Diazonium Salts: Sandmeyer and Rel

- Benzonitrile: Organic Molecule Discovered in Space Smells Like Almonds. (2018, January 11). Newsweek.

- Detection of the aromatic molecule benzonitrile (c-C6H5CN) in the interstellar medium. (2018, January 12). PubMed.

- Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. (2014, May 22).

- Radio Astronomers Detect Organic Molecule Benzonitrile in Interstellar Medium. (2018, January 16). Sci.News.

- Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. (2023, April 30). JoVE.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). PMC.

- A Comparative Guide to QSAR Studies of Benzonitrile Deriv

- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11).

- The discovery and mechanism of action of letrozole. PMC.

- Arom

- Letrozole vs. Anastrozole for Breast Cancer: A Comparison. (2023, October 27). MyBCTeam.

- Sandmeyer Reaction. (2025, September 12). YouTube.

- Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles. (2011, April 28). Chemical Society Reviews (RSC Publishing).

- The discovery and mechanism of action of letrozole. (2007, January 10). springermedicine.com.

- Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025, August 7).

- Benzonitrile - Wikipedia.

- Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S.

- Benzonitrile in different ways. (2016, April 4). Sciencemadness Discussion Board.

- Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf.

- 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry. Benchchem.

- BENZONITRILE.